molecular formula C18H17FN6O B15212254 Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- CAS No. 187231-58-9

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)-

Cat. No.: B15212254
CAS No.: 187231-58-9
M. Wt: 352.4 g/mol
InChI Key: VIQGYQAPOQJLII-UHFFFAOYSA-N
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Description

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a cinnoline moiety, a fluorine atom, and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cinnoline Moiety: The cinnoline ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Piperazine: The cinnoline derivative is then coupled with piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Attachment of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and cinnoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets. It may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine core but different substituents.

    Cinnoline derivatives: Compounds with the cinnoline ring but different functional groups.

    Pyridine derivatives: Compounds with the pyridine ring but different substituents.

Uniqueness

Piperazine, 1-((4-amino-7-fluoro-3-cinnolinyl)carbonyl)-4-(2-pyridinyl)- is unique due to the combination of its structural features, which confer specific pharmacological properties not found in other similar compounds

Properties

CAS No.

187231-58-9

Molecular Formula

C18H17FN6O

Molecular Weight

352.4 g/mol

IUPAC Name

(4-amino-7-fluorocinnolin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H17FN6O/c19-12-4-5-13-14(11-12)22-23-17(16(13)20)18(26)25-9-7-24(8-10-25)15-3-1-2-6-21-15/h1-6,11H,7-10H2,(H2,20,22)

InChI Key

VIQGYQAPOQJLII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4)F)N=N3)N

Origin of Product

United States

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